![molecular formula C9H11ClN2O B1378639 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride CAS No. 1423032-10-3](/img/structure/B1378639.png)
5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride
Overview
Description
5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride (AMM-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of ways, including in the synthesis of other compounds, as a reagent in biochemical reactions, and as a tool to study the action and effects of certain molecules.
Scientific Research Applications
Potential Biopolymer Synthesis
Compounds with similar structures have been used as monomers for biopolymers. For example, 5-(aminomethyl)furan-2-carboxylic acid (AMFC) has been synthesized from 5-hydroxymethylfurfural (HMF), a biomass-derived compound, and used as a monomer for biopolymers .
Potential Renewable Feedstocks
Furfurals, which share some structural similarities with the compound , have been utilized as renewable feedstocks for biofuels and chemicals production .
Potential Synthesis Reagent
Similar to other aminomethyl compounds like 3-(Aminomethyl)phenylboronic acid hydrochloride, it could serve as a reagent in compound synthesis due to its functional groups that allow for further chemical reactions .
Potential Catalysis
The presence of an amino group could make it a candidate for catalytic applications in various chemical reactions .
Potential Protein and Enzyme Research
Boronic acid derivatives are known to bind with proteins and enzymes; thus, this compound might be explored as a ligand in protein and enzyme investigations .
properties
IUPAC Name |
5-(aminomethyl)-2-methoxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKMSZERYFFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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